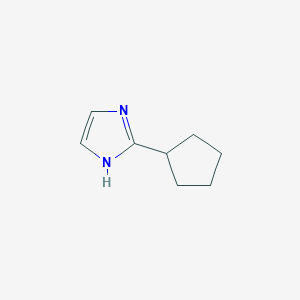

2-Cyclopentyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

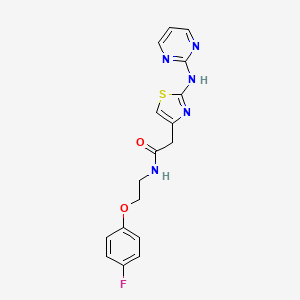

2-Cyclopentyl-1H-imidazole is a compound with the molecular formula C8H12N2. It has a molecular weight of 136.2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of imidazole derivatives has seen significant advances in recent years. The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 2-Cyclopentyl-1H-imidazole is 1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10) . This indicates that the molecule consists of a cyclopentyl group attached to an imidazole ring.Physical And Chemical Properties Analysis

2-Cyclopentyl-1H-imidazole is a solid substance at room temperature . It has a molecular weight of 136.2 .Aplicaciones Científicas De Investigación

Imidazole-Based Medicinal Chemistry

Imidazole derivatives, including 2-Cyclopentyl-1H-imidazole, play a significant role in medicinal chemistry. Their structure allows for diverse biological activities, making them valuable in treating various diseases. They are known for their ability to bind with enzymes and receptors in biological systems, which contributes to their therapeutic potency (Zhang et al., 2014).

Versatility in Chemical Reactions

2-Unsubstituted 1H-imidazole 3-oxides, related to 2-Cyclopentyl-1H-imidazole, are considered versatile building blocks in chemistry. They are used in various reactions such as isomerization, cycloadditions, sulfur transfer reactions, and more. Their applications extend to the synthesis of biologically active compounds and room temperature ionic liquids (Mlostoń et al., 2016).

Synthesis and Pharmacological Evaluation

Imidazoles, including 2-Cyclopentyl-1H-imidazole, have been synthesized and tested for various biological activities. They demonstrate a range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. This highlights their potential in developing new medicinal drugs (Wiglenda et al., 2005).

Synthesis Techniques and Applications

Efficient synthesis techniques for imidazoles have been developed, considering their widespread applications in medicine. These synthesis methods are aimed at improving yield, reducing hazardous conditions, and simplifying purification processes. The broad array of imidazole applications includes functioning as kinase inhibitors and receptor antagonists (Gurav et al., 2022).

Cytotoxic Activity and Interaction with DNA

Certain imidazole derivatives have been found to exhibit significant cytotoxic activity against human tumor cell lines. This suggests their potential use in cancer treatment. Additionally, studies have shown that these compounds can interact with DNA, inducing DNA condensation (Wang et al., 2017).

Biological Evaluation and Antimicrobial Properties

The synthesis of novel imidazoles has shown potent antimicrobial properties. Imidazole derivatives are evaluated for their effectiveness against various microorganisms, emphasizing their role in addressing microbial resistance (Narwal et al., 2012).

Direcciones Futuras

Imidazole derivatives are being extensively studied for their potential applications in various fields. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mecanismo De Acción

Target of Action

2-Cyclopentyl-1H-imidazole is a member of the imidazole class of compounds . Imidazoles are key components in functional molecules and are utilized in a diverse range of applications . .

Mode of Action

The interaction of the compound with its targets can lead to changes in cellular processes .

Biochemical Pathways

Imidazoles are known to be involved in a variety of biochemical pathways . They are key components in functional molecules and are utilized in a diverse range of applications .

Pharmacokinetics

It is known that the compound has a molecular weight of 1362 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazoles in general are known to have various effects on cellular processes due to their interactions with different biological targets .

Action Environment

It is known that environmental factors can influence the effectiveness and stability of many chemical compounds .

Propiedades

IUPAC Name |

2-cyclopentyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBENRQNFXWEFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2799368.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799369.png)

![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2799370.png)

![2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine](/img/structure/B2799379.png)